molecular formula C11H18N4 B11031851 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine

4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B11031851
M. Wt: 206.29 g/mol
InChI Key: VQPOBELJQYNRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine typically involves nucleophilic substitution reactions. One common method involves the reaction of 2,4-dichloro-6-methylpyrimidine with 4-methylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions at the pyrimidine ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

    Substitution Reactions: The methyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyrimidine ring.

Scientific Research Applications

4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, pyrimidine derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . The binding of the compound to the active site of the enzyme can prevent substrate binding and subsequent enzyme activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct biological activities and pharmacokinetic properties. Its structural features allow for selective interactions with molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C11H18N4/c1-9-8-10(2)13-11(12-9)15-6-4-14(3)5-7-15/h8H,4-7H2,1-3H3

InChI Key

VQPOBELJQYNRKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.